molecular formula C10H6FIN2O B13631359 5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde

5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde

Cat. No.: B13631359
M. Wt: 316.07 g/mol
InChI Key: JZGMUCZPLADBJW-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It is characterized by the presence of a fluorine atom at the 5th position and an iodine-substituted pyrazole ring at the 2nd position of the benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the iodine substituent: The iodine atom can be introduced via electrophilic iodination using iodine or iodine monochloride in the presence of an oxidizing agent.

    Attachment of the pyrazole ring to the benzaldehyde core: This step involves the nucleophilic substitution reaction between the pyrazole ring and a suitable benzaldehyde derivative, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: 5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzoic acid.

    Reduction: 5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving fluorinated and iodinated compounds.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and methodologies.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the iodine substituent.

    5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde: Contains a methyl group instead of a fluorine atom.

    2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: The pyrazole ring is attached at a different position on the benzaldehyde core.

Uniqueness

5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde is unique due to the combination of fluorine and iodine substituents, which can significantly impact its reactivity and interactions with biological targets. This dual substitution pattern is less common and offers distinct advantages in terms of chemical and biological properties.

Properties

Molecular Formula

C10H6FIN2O

Molecular Weight

316.07 g/mol

IUPAC Name

5-fluoro-2-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6FIN2O/c11-8-1-2-10(7(3-8)6-15)14-5-9(12)4-13-14/h1-6H

InChI Key

JZGMUCZPLADBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C=O)N2C=C(C=N2)I

Origin of Product

United States

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